

Application Notes and Protocols for Calcium Ammonium Nitrate in Artificial Soil Mixtures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitric acid, ammonium calcium salt*

Cat. No.: B097632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Ammonium Nitrate (CAN) is a granular nitrogen fertilizer renowned for its efficacy in promoting robust plant growth and improving soil health. Comprised of ammonium nitrate and calcium carbonate, CAN offers a balanced supply of nitrogen in both ammonium (NH_4^+) and nitrate (NO_3^-) forms. This dual-formulation ensures a combination of readily available and more slowly released nitrogen, catering to the plant's nutritional requirements throughout its growth cycle.^[1] The inclusion of calcium contributes to the structural integrity of plant cell walls and can ameliorate soil acidity, making CAN a versatile component for various agricultural and research applications.^[1]

These application notes provide detailed protocols for the use of Calcium Ammonium Nitrate as a component in artificial soil mixtures for controlled experimental settings. The information is intended to guide researchers in creating consistent and reproducible soil conditions for studying plant growth, nutrient uptake, and physiological responses.

Key Properties of Calcium Ammonium Nitrate

A thorough understanding of the chemical and physical properties of CAN is crucial for its effective application in research.

Property	Typical Value/Description	Significance in Experimental Design
Total Nitrogen (N) Content	~26-28%	Primary nutrient source for vegetative growth.
Nitrate-Nitrogen (NO_3^- -N)	~13-14%	Readily available form for rapid plant uptake.
Ammonium-Nitrogen (NH_4^+ -N)	~13-14%	A more stable form, gradually converted to nitrate by soil microbes.
Calcium (Ca) Content	~8-12%	Essential for cell wall structure, and root development, and acts as a secondary messenger in signaling pathways.
Effect on Soil pH	Near-neutral	Minimal impact on the pH of the growing medium, making it suitable for a wide range of plants and experimental conditions.
Form	Granular	Allows for even distribution and incorporation into artificial soil mixtures.
Solubility	High	Dissolves readily in water, making it suitable for both solid media incorporation and fertigation.

Data Presentation: Comparative Studies

The following tables summarize quantitative data from studies comparing the effects of Calcium Ammonium Nitrate (CAN) with other nitrogen fertilizers on key plant growth parameters.

Wheat (*Triticum aestivum*) Growth Parameters

Treatment (Nitrogen Source)	Application Rate (kg N/ha)	Plant Height (cm)	Number of Tillers/plant	Grain Yield (kg/ha)	1000-grain weight (g)
Control (No Nitrogen)	0	-	-	3500	35.4
Calcium					
Ammonium	120	-	-	-	-
Nitrate (CAN)					
	180	-	-	-	-
240	Increased	Increased	Significant Increase	Lower than Urea & AN	
Urea	240	92.5	-	5300	45.0
Ammonium Nitrate	240	88.4	-	5400	44.8
Ammonium Sulfate	240	Increased	Increased	Significant Increase	Lower than Urea & AN

Data adapted from a study on the impact of various nitrogenous fertilizers on wheat crop yield and growth. The study noted that while CAN significantly increased yield over the control, it did not reach the levels of Urea and Ammonium Nitrate under the tested conditions.

Winter Wheat (*Triticum aestivum* 'Moskovskaya-39') Yield on Acidic Soil

Treatment (Nitrogen Source)	Nitrogen Dose (kg/ha)	Grain Yield (c/ha)	Increase in Yield vs. Ammonium Nitrate (%)
Ammonium Nitrate	-	63.7	-
Calcium Ammonium Nitrate (CAN)	54	67.1	5.3
Calcium Ammonium Nitrate (CAN)	68	-	3.8

Data adapted from a study on the effectiveness of CAN on winter wheat in dark-gray forest, heavy-loamy soil. The results indicate that CAN provided a reliable increase in grain yield compared to ammonium nitrate in this soil type.[\[2\]](#)

Maize (Zea mays) Growth Parameters in Pot Experiment

Nitrogen Application Rate (kg N/ha equivalent)	Plant Height	Total Biomass Yield	Ear Weight	Number of Grains/ear
0	Baseline	Baseline	Baseline	Baseline
30	Increase	Increase	Increase	Increase
60	Further Increase	Further Increase	Further Increase	Further Increase
90	Peak	Peak	Peak	Peak
120	Decrease	Decrease	Decrease	Decrease

Data adapted from a study on the growth responses of maize to N fertilizer application. This demonstrates a typical dose-response curve where increasing nitrogen up to an optimal level enhances growth and yield, with a subsequent decline at higher concentrations.

Experimental Protocols

Preparation of Artificial Soil Mixture with Calcium Ammonium Nitrate

This protocol details the preparation of a standardized artificial soil mixture for pot experiments.

Materials:

- Sphagnum peat moss
- Vermiculite (horticultural grade)
- Perlite (horticultural grade)
- Calcium Ammonium Nitrate (CAN), granular
- Dolomitic lime (if pH adjustment is needed)
- Trace element mix (optional, depending on experimental goals)
- Plastic pots (e.g., 5 kg capacity) with drainage holes
- Large mixing tub or cement mixer
- Scale (accurate to 0.1 g)
- Sieve (optional, for homogenizing peat)

Procedure:

- Determine the Base Artificial Soil Composition: A common and effective general-purpose artificial soil mix consists of equal parts by volume of sphagnum peat moss, vermiculite, and perlite. For a more tailored mix, these ratios can be adjusted.
- Calculate Component Volumes: For each pot, determine the total volume of the artificial soil mixture required. For example, for a 5 kg pot, you might use approximately 10 liters of the mix.

- Pre-treatment of Peat Moss: If the peat moss is compressed, break it up and sieve it to ensure a uniform consistency. It is often beneficial to moisten the peat moss slightly before mixing to reduce dust and improve water absorption.
- Mixing the Base Components: In a large mixing tub, combine the measured volumes of peat moss, vermiculite, and perlite. Mix thoroughly until a homogenous mixture is achieved. For larger batches, a clean cement mixer can be used.
- Calculating the CAN Application Rate:
 - Determine the desired nitrogen application rate for your experiment. This is often expressed in mg of N per kg of soil or as an equivalent of kg/ha for field studies.
 - Example Calculation: To apply an equivalent of 150 kg N/ha to a 5 kg pot:
 - Assume a soil depth of 20 cm and a soil bulk density of 1.25 g/cm³. This equates to 2,500,000 kg of soil per hectare.
 - The amount of N per kg of soil is: $150 \text{ kg N} / 2,500,000 \text{ kg soil} = 0.00006 \text{ kg N/kg soil} = 60 \text{ mg N/kg soil.}$
 - For a 5 kg pot, the total N required is: $60 \text{ mg N/kg} * 5 \text{ kg} = 300 \text{ mg N.}$
 - If the CAN contains 27% N, the amount of CAN needed is: $300 \text{ mg N} / 0.27 = 1111 \text{ mg CAN} = 1.11 \text{ g CAN per 5 kg pot.}$
- Incorporation of CAN: Weigh the calculated amount of CAN for one pot and add it to the corresponding volume of the artificial soil mixture. Mix thoroughly to ensure even distribution of the fertilizer granules. Repeat for each pot.
- pH Adjustment: If necessary, adjust the pH of the mixture. Peat moss is acidic, and the addition of dolomitic lime can bring the pH to a more neutral range. The amount of lime will depend on the initial pH of the peat and the target pH.
- Potting: Fill the pots with the prepared artificial soil mixture, ensuring not to compact it excessively.

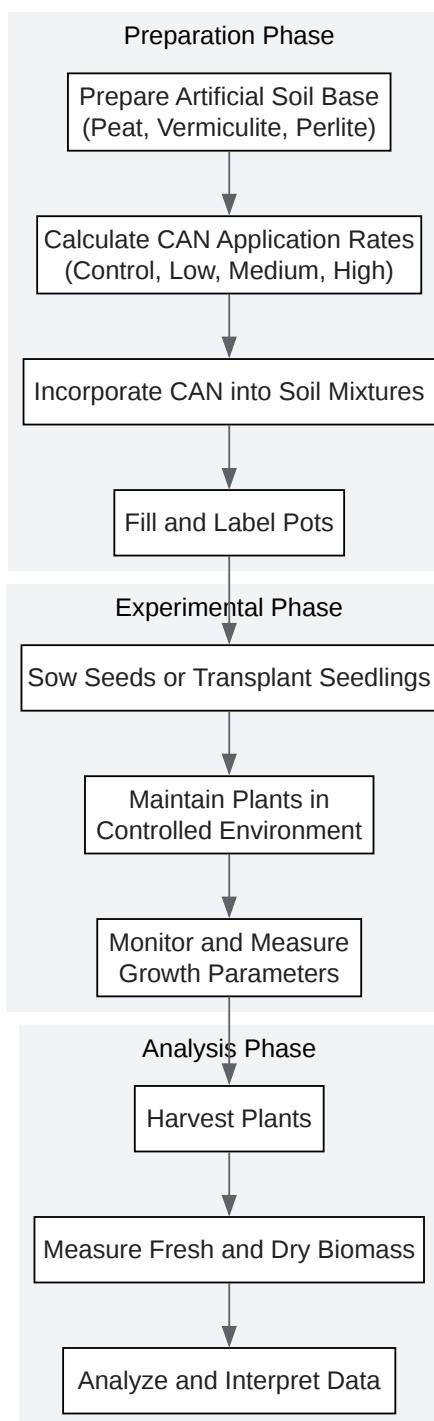
- Watering: Water the pots thoroughly to allow the soil to settle and the CAN to begin dissolving.
- Equilibration: Allow the potted soil to equilibrate for a few days before planting to ensure a stable chemical environment.

Experimental Design for Evaluating Plant Growth

Objective: To assess the impact of different concentrations of Calcium Ammonium Nitrate on the growth and biomass of a selected plant species.

Experimental Treatments:

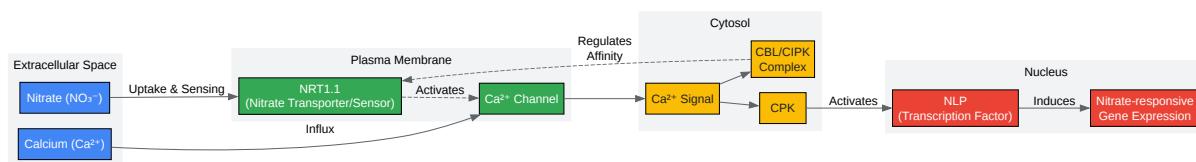
- Control: Artificial soil mixture with no added CAN.
- Treatment 1 (Low CAN): Artificial soil with a low concentration of CAN (e.g., equivalent to 75 kg N/ha).
- Treatment 2 (Medium CAN): Artificial soil with a medium concentration of CAN (e.g., equivalent to 150 kg N/ha).
- Treatment 3 (High CAN): Artificial soil with a high concentration of CAN (e.g., equivalent to 225 kg N/ha).


Procedure:

- Prepare the artificial soil mixtures for each treatment group according to the protocol in section 4.1.
- Sow seeds or transplant seedlings of the chosen plant species into the prepared pots.
- Maintain the plants in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and humidity.
- Water the plants as needed, ensuring consistent moisture levels across all treatments.
- Monitor plant growth at regular intervals, measuring parameters such as:

- Plant height
- Number of leaves
- Stem diameter
- Chlorophyll content (using a SPAD meter)
- At the end of the experimental period, harvest the plants.
- Separate the shoots and roots.
- Measure the fresh weight of the shoots and roots.
- Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.
- Analyze the dried plant tissue for nutrient content (N, Ca, etc.) if required for the study's objectives.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a pot experiment using CAN in artificial soil.

Simplified Nitrate and Calcium Signaling in Plant Roots

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. toros.com.tr [toros.com.tr]
- 2. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Calcium Ammonium Nitrate in Artificial Soil Mixtures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097632#calcium-ammonium-nitrate-as-a-component-in-artificial-soil-mixtures-for-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com